An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde
An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde
This technical guide provides a comprehensive overview of 2,6-Dibromoisonicotinaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route, key reactions, and potential applications, with a focus on structured data presentation and detailed experimental methodologies.
Chemical Identity and Properties
2,6-Dibromoisonicotinaldehyde, also known as 2,6-dibromopyridine-4-carbaldehyde, is a key synthetic intermediate. Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a formyl (aldehyde) group at position 4.
Table 1: Physicochemical Properties of 2,6-Dibromoisonicotinaldehyde
| Property | Value | Reference |
| IUPAC Name | 2,6-dibromopyridine-4-carbaldehyde | [1] |
| Synonyms | 2,6-Dibromo-4-pyridinecarboxaldehyde | [1][] |
| CAS Number | 316800-46-1 | [1] |
| Molecular Formula | C₆H₃Br₂NO | [1][] |
| Molecular Weight | 264.90 g/mol | [] |
| Boiling Point | 327.2 °C at 760 mmHg | [] |
| Density | 2.09 g/cm³ | [] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.9-10.1 ppm. The two equivalent protons on the pyridine ring are expected to appear as a singlet in the aromatic region, likely between 8.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would likely show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The carbon atoms of the pyridine ring would appear in the range of 120-160 ppm. The two bromine-substituted carbons (C2 and C6) would be significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong characteristic absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic ring and the aldehyde, and C-Br stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Synthesis of 2,6-Dibromoisonicotinaldehyde
A direct and detailed experimental protocol for the synthesis of 2,6-Dibromoisonicotinaldehyde is not widely published. However, a plausible and efficient synthetic route can be devised starting from the commercially available 2,6-dibromopyridine. This proposed synthesis involves a halogen-metal exchange followed by formylation.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Lithiation of 2,6-dibromopyridine: Selective monolithiation at the 4-position of 2,6-dibromopyridine using a strong lithium base at low temperature.
-
Formylation: Quenching the resulting organolithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).
Detailed Experimental Protocol
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Formylation: N,N-Dimethylformamide (1.2 eq), freshly distilled, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-Dibromoisonicotinaldehyde.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2,6-Dibromoisonicotinaldehyde is dictated by the presence of three key functional groups: two reactive bromine atoms and an aldehyde group. This trifunctional nature makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
One of the most powerful applications of aryl bromides is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5][6] This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions of the pyridine ring.
Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
2,6-Dibromoisonicotinaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel are added 2,6-Dibromoisonicotinaldehyde (1.0 eq), the arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).
-
Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by several cycles of evacuation and backfilling. A degassed solvent system is then added.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Relevance in Drug Development
While specific biological activity data for 2,6-Dibromoisonicotinaldehyde is not extensively reported, the isonicotinaldehyde scaffold and its derivatives are known to exhibit a range of biological activities. Substituted pyridines are prevalent in many pharmaceuticals. The presence of the aldehyde group allows for the synthesis of various derivatives such as hydrazones, oximes, and Schiff bases, which are classes of compounds often investigated for their therapeutic potential. Furthermore, the ability to introduce diverse substituents via cross-coupling reactions at the bromine positions makes 2,6-Dibromoisonicotinaldehyde a valuable starting material for generating libraries of compounds for drug screening programs. The unique electronic properties conferred by the two bromine atoms and the aldehyde group may lead to novel interactions with biological targets.
Safety and Handling
As with many halogenated organic compounds, 2,6-Dibromoisonicotinaldehyde should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Specific toxicity data is not available, but it should be treated as a potentially hazardous substance.
This guide provides a foundational understanding of 2,6-Dibromoisonicotinaldehyde for research and development purposes. The proposed synthetic and reaction protocols offer a starting point for laboratory work, which may require further optimization.
